
10E,12E,14Z-Hexadecatrienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10E,12E,14Z-Hexadecatrienal: is a conjugated triene aldehyde with the molecular formula C16H26O . It is known for its role as a sex pheromone component in certain moth species, such as the Manduca sexta . This compound is characterized by its three conjugated double bonds and an aldehyde functional group, making it a subject of interest in organic chemistry and entomology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14Z-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired triene aldehyde . The reaction conditions typically include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 10E,12E,14Z-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products:
Oxidation: Hexadecatrienoic acid
Reduction: Hexadecatrienol
Substitution: Halogenated hexadecatrienal derivatives
Aplicaciones Científicas De Investigación
10E,12E,14Z-Hexadecatrienal has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated systems and stereoselective synthesis.
Biology: It is used in the study of insect behavior, particularly in understanding the role of pheromones in mating and communication.
Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.
Mecanismo De Acción
The mechanism of action of 10E,12E,14Z-Hexadecatrienal as a pheromone involves its interaction with specific olfactory receptors in the target insect species. These receptors are highly sensitive to the compound’s structure, allowing the insect to detect and respond to the pheromone at very low concentrations. The binding of the pheromone to the receptor triggers a signaling cascade that ultimately influences the insect’s behavior, such as attracting a mate .
Comparación Con Compuestos Similares
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienyl acetate
Comparison: 10E,12E,14Z-Hexadecatrienal is unique due to its specific double bond configuration (E,E,Z), which is crucial for its biological activity as a pheromone. Other isomers, such as 10E,12Z,14E-Hexadecatrienal, may have different biological activities or may not be recognized by the same olfactory receptors. The acetate derivative, 10E,12E,14Z-Hexadecatrienyl acetate, also serves as a pheromone but has different physicochemical properties due to the presence of the ester functional group .
Propiedades
Fórmula molecular |
C16H26O |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(10E,12E,14Z)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2-,5-4+,7-6+ |
Clave InChI |
QXMRYABYXKUWCX-ZQCKCTFASA-N |
SMILES isomérico |
C/C=C\C=C\C=C\CCCCCCCCC=O |
SMILES canónico |
CC=CC=CC=CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


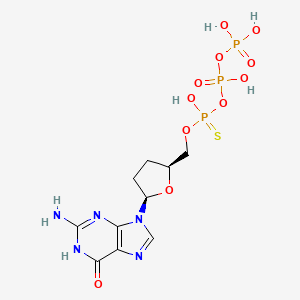
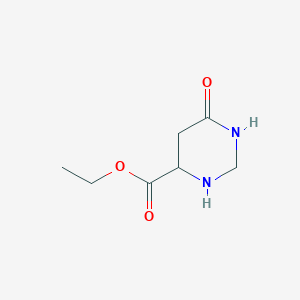
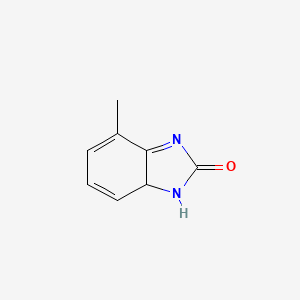

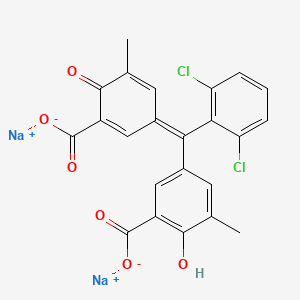

methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
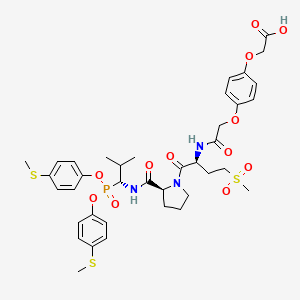
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
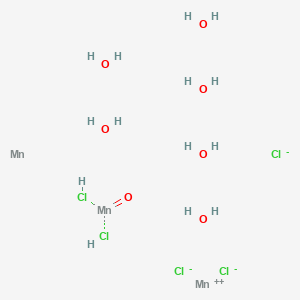
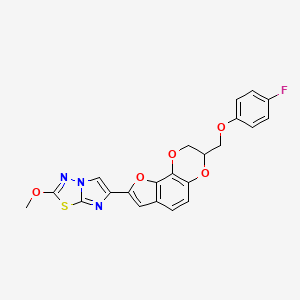
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
